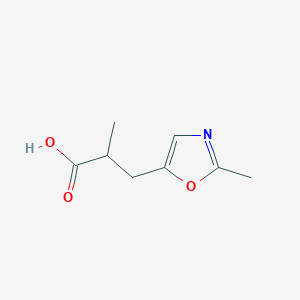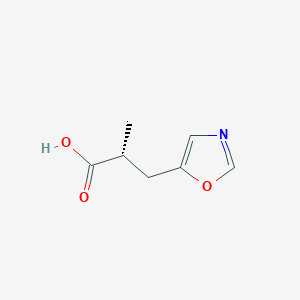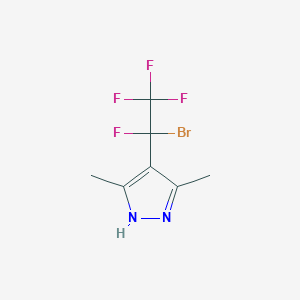
4-(1-Bromo-1,2,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Bromo-1,2,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole is a chemical compound with the molecular formula C7H7BrF4N2. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of bromine and fluorine atoms in its structure makes it particularly interesting for research and industrial applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromo-1,2,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 1-bromo-1,2,2,2-tetrafluoroethane. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the carbon atom of the bromo-tetrafluoroethyl group, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Bromo-1,2,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to remove the bromine atom or to modify the pyrazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Products such as 4-(1-azido-1,2,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole.
Oxidation: Products such as 4-(1-hydroxy-1,2,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole.
Reduction: Products such as 4-(1,2,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole.
Wissenschaftliche Forschungsanwendungen
4-(1-Bromo-1,2,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including its antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(1-Bromo-1,2,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole largely depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets, making it a valuable compound in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1H-pyrazole
- 1-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1H-pyrazole
- Pentafluoro(1-bromo-1,2,2,2-tetrafluoroethyl) sulfur
Uniqueness
4-(1-Bromo-1,2,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole is unique due to the presence of both bromine and multiple fluorine atoms, which impart distinct chemical properties such as high electronegativity and reactivity. The dimethyl groups on the pyrazole ring also contribute to its unique steric and electronic characteristics, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C7H7BrF4N2 |
|---|---|
Molekulargewicht |
275.04 g/mol |
IUPAC-Name |
4-(1-bromo-1,2,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole |
InChI |
InChI=1S/C7H7BrF4N2/c1-3-5(4(2)14-13-3)6(8,9)7(10,11)12/h1-2H3,(H,13,14) |
InChI-Schlüssel |
NCZAFIRTRBWLTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1)C)C(C(F)(F)F)(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


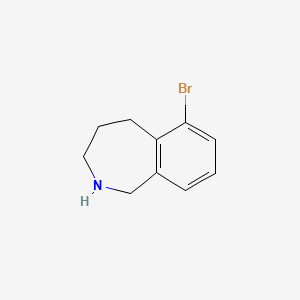

![(E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13342264.png)
![(1-Cyclopropyl-2-ethyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B13342269.png)
![7-(2-Bromopyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13342272.png)
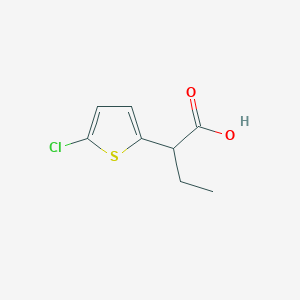
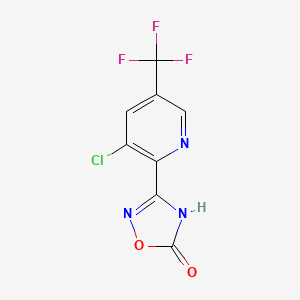
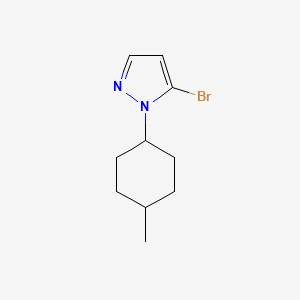
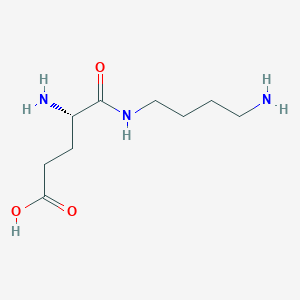
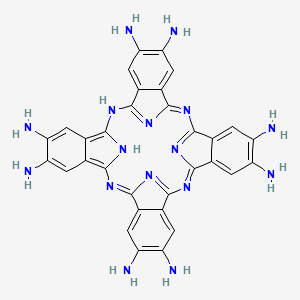
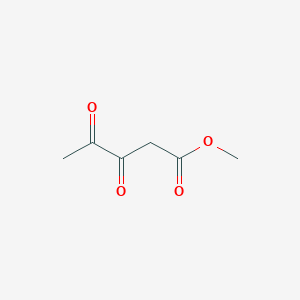
![Methyl 2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetate](/img/structure/B13342314.png)
